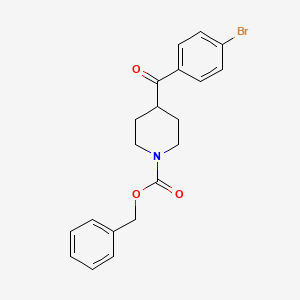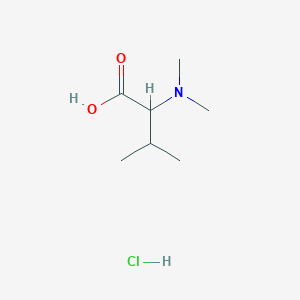
2,6-Dibromo-3-iodopyridine
概要
説明
2,6-Dibromo-3-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms at positions 2 and 6, and an iodine atom at position 3 on the pyridine ring
生化学分析
Biochemical Properties
2,6-Dibromo-3-iodopyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves halogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been found to alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of by-products that could have different biochemical activities . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of metabolic enzymes and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant biochemical and cellular changes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it affects the levels of certain metabolites, which can have downstream effects on cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to particular organelles, such as mitochondria or the endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization within these compartments allows it to interact with specific biomolecules and exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-iodopyridine typically involves halogenation reactions. One common method is the bromination of 3-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions: 2,6-Dibromo-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the substituents introduced. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
科学的研究の応用
2,6-Dibromo-3-iodopyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is utilized in the production of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,6-Dibromo-3-iodopyridine in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or catalytic coupling. The molecular targets and pathways depend on the specific reaction and the functional groups introduced. For instance, in cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the halogen atoms and the incoming nucleophile.
類似化合物との比較
2,6-Dibromopyridine: Lacks the iodine atom, making it less versatile in certain coupling reactions.
3-Iodopyridine: Contains only the iodine atom, limiting its reactivity compared to 2,6-Dibromo-3-iodopyridine.
2,6-Dichloro-3-iodopyridine: Chlorine atoms are less reactive than bromine, affecting the compound’s overall reactivity.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and selectivity in various chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications.
特性
IUPAC Name |
2,6-dibromo-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULZLYLYQOLOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679600 | |
| Record name | 2,6-Dibromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032582-80-1 | |
| Record name | 2,6-Dibromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,6-dibromo-3-iodopyridine a valuable building block in the synthesis of thiopeptide antibiotics like amythiamicin and GE2270 A?
A1: this compound serves as a versatile precursor for constructing the central 2,3,6-trisubstituted pyridine ring found in many thiopeptide antibiotics [, ]. Its structure allows for the sequential introduction of different substituents through selective cross-coupling reactions.
- Regioselective Metalation: The iodine atom at the 3-position can be selectively metalated, enabling the introduction of the "Southern" fragment via Negishi cross-coupling [, ].
- Subsequent Functionalization: The remaining bromine atoms at the 2- and 6-positions can then be utilized for further Negishi or Stille cross-coupling reactions to install the "Eastern" and "Northern" fragments of the target molecules [, ].
Q2: What type of cross-coupling reactions are typically employed with this compound in these syntheses, and why?
A2: Both Negishi and Stille cross-coupling reactions are employed with this compound in the synthesis of amythiamicin and GE2270 A [, ].
- Negishi Cross-coupling: This reaction is often preferred for introducing fragments at the 3- and 6-positions of the pyridine ring. The use of organozinc reagents allows for milder reaction conditions and better functional group tolerance compared to other cross-coupling reactions. [, ]
- Stille Cross-coupling: This reaction is utilized for macrolactam ring closure in the synthesis of both amythiamicin C and GE2270 A. [, ] The reaction proceeds through the coupling of an aryl or vinyl stannane with an aryl or vinyl halide, forming a new carbon-carbon bond.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)
![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)
![3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B1455077.png)




![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)



![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)


